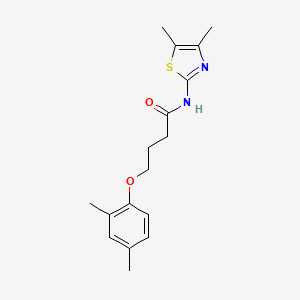![molecular formula C17H21N3O6 B2756078 N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4,5-dimethoxy-2-nitrobenzamide CAS No. 899975-15-6](/img/structure/B2756078.png)
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4,5-dimethoxy-2-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4,5-dimethoxy-2-nitrobenzamide is a complex organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4,5-dimethoxy-2-nitrobenzamide typically involves multiple steps, starting with the preparation of the furan ring. One common method involves the reaction of furfural with dimethylamine to form the dimethylamino furan derivative. This intermediate is then reacted with 4,5-dimethoxy-2-nitrobenzoic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of advanced purification techniques such as chromatography and crystallization ensures the production of high-quality material .
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4,5-dimethoxy-2-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted furan derivatives.
Wissenschaftliche Forschungsanwendungen
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4,5-dimethoxy-2-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of bacterial infections and cancer.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals
Wirkmechanismus
The mechanism of action of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4,5-dimethoxy-2-nitrobenzamide involves its interaction with specific molecular targets. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The furan ring and dimethylamino group also play crucial roles in its activity by interacting with specific enzymes and receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide: Another furan derivative with significant biological activities.
2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: Known for its antimicrobial properties.
Uniqueness
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4,5-dimethoxy-2-nitrobenzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4,5-dimethoxy-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O6/c1-19(2)13(14-6-5-7-26-14)10-18-17(21)11-8-15(24-3)16(25-4)9-12(11)20(22)23/h5-9,13H,10H2,1-4H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDBKGUDWWMRIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC(=C(C=C1[N+](=O)[O-])OC)OC)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B2755995.png)


![Tert-butyl 4-amino-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B2755999.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acrylamide](/img/structure/B2756000.png)


![(2Z)-2-[(Z)-4-chlorobenzoyl]-3-(5-methoxy-1H-indol-3-yl)prop-2-enenitrile](/img/structure/B2756010.png)
![N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2756013.png)





